molecular formula C19H21N7O2 B5426783 N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide

N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide

Cat. No. B5426783
M. Wt: 379.4 g/mol
InChI Key: MSABONPNEYQGPM-UHFFFAOYSA-N
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Description

“N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with the chemical formula C6H5N3 . This compound also contains a piperidine ring and a pyrazole ring, both of which are common structures in medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The benzotriazole moiety could be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The piperidine ring could be formed via a cyclization reaction, and the pyrazole ring could be synthesized from hydrazine and a suitable diketone . The final compound could then be assembled via a series of coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The benzotriazole moiety is a bicyclic structure with three consecutive nitrogen atoms in one of the rings . The piperidine and pyrazole rings add further complexity to the structure.


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The benzotriazole moiety is known to react with carboxylic acids to form N-acylbenzotriazoles . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation. The pyrazole ring could participate in reactions at the carbon between the two nitrogen atoms, such as Michael addition or cycloaddition reactions .

properties

IUPAC Name

N-[2-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c27-18(12-1-2-12)21-17-5-8-20-26(17)14-6-9-25(10-7-14)19(28)13-3-4-15-16(11-13)23-24-22-15/h3-5,8,11-12,14H,1-2,6-7,9-10H2,(H,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSABONPNEYQGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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